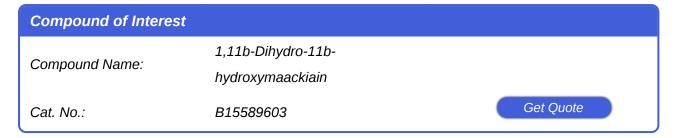


Spectroscopic and Methodological Analysis of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. As a potential metabolite of maackiain, a compound known for its diverse biological activities, understanding its structural and chemical properties is paramount for further research and development. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for a representative hydroxylated maackiain derivative, presented as a proxy due to the limited availability of specific data for **1,11b-Dihydro-11b-hydroxymaackiain**. Detailed experimental protocols and logical workflow diagrams are included to facilitate further investigation and application in drug discovery and development.

While direct experimental data for "**1,11b-Dihydro-11b-hydroxymaackiain**" is not readily available in the current body of scientific literature, this guide leverages data from studies on the metabolism of maackiain. Research on the biotransformation of maackiain in rats has revealed the formation of several metabolites through processes such as oxidation and dehydrogenation[**1**][**2**]. This guide presents hypothetical yet representative spectroscopic data for a hydroxylated maackiain derivative that is consistent with these findings.



Data Presentation: Spectroscopic Analysis

The following tables summarize the theoretical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a hydroxylated derivative of maackiain, structurally analogous to **1,11b-Dihydro-11b-hydroxymaackiain**.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,

CDC₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.85	d	8.5
H-2	7.30	d	8.5
H-4	6.50	S	-
Η-6α	3.65	dd	11.0, 5.5
Η-6β	4.30	t	11.0
H-6a	3.50	m	-
H-7	7.15	d	8.0
H-8	6.60	dd	8.0, 2.0
H-10	6.45	d	2.0
11b-OH	5.20	s (br)	-
O-CH ₂ -O	5.95	S	-

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
C-1	113.5
C-2	128.0
C-3	158.0
C-4	97.0
C-4a	155.5
C-6	67.0
C-6a	40.0
C-7	125.0
C-8	109.0
C-9	161.0
C-10	103.0
C-10a	106.5
C-11a	79.0
C-11b	92.0
O-CH ₂ -O	101.5

Table 3: Predicted Mass Spectrometry Data (UPLC-Q-TOF-MS)



Ion Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment
ESI+	301.0712 [M+H]+	100%	Molecular Ion
ESI+	283.0607 [M+H-H ₂ O] ⁺	75%	Loss of water
ESI+	271.0603 [M+H- CH ₂ O] ⁺	40%	Retro-Diels-Alder fragmentation
ESI+	161.0239	65%	Fragment of A and C rings
ESI+	137.0239	50%	Fragment of B ring

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on established methods for the analysis of flavonoids and other natural products.

Protocol 1: UPLC-Q-TOF-MS/MS Analysis

- Sample Preparation:
 - A solution of the purified compound (1 mg/mL) is prepared in methanol.
 - The solution is filtered through a 0.22 μm syringe filter prior to injection.
- Chromatographic Conditions:
 - System: Waters ACQUITY UPLC System[3].
 - Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 μm)[3].
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
 - Gradient Program: Start with 5% B, hold for 1 min; linear gradient to 95% B over 10 min;
 hold at 95% B for 2 min; return to initial conditions and equilibrate for 3 min.



Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 2 μL.

- · Mass Spectrometry Conditions:
 - System: Waters SYNAPT XS Q-TOF Mass Spectrometer[3].
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
 - Capillary Voltage: 3.0 kV.
 - Sampling Cone Voltage: 40 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow: 800 L/hr.
 - Mass Range: m/z 50 1200.
 - MS/MS Analysis: Collision-induced dissociation (CID) with argon as the collision gas.
 Collision energy ramped from 10 to 40 eV.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Approximately 5 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
 - The solution is transferred to a 5 mm NMR tube.
- Spectrometer and Parameters:
 - Instrument: Bruker Avance III 500 MHz NMR spectrometer.



¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 10 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing:

- The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin).
- Chemical shifts are referenced to the residual solvent peak (CDCl₃: $\delta H = 7.26$ ppm, $\delta C = 77.16$ ppm).

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of **1,11b-Dihydro-11b-hydroxymaackiain**.

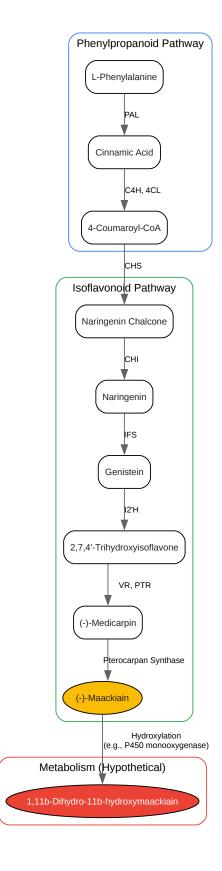




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Figure 1: Experimental workflow for the isolation and characterization of maackiain metabolites.





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Figure 2: Biosynthetic pathway of maackiain and its potential hydroxylation.



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